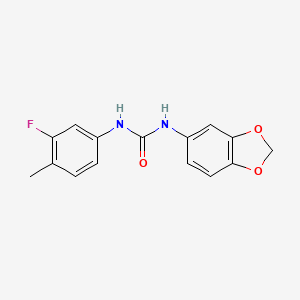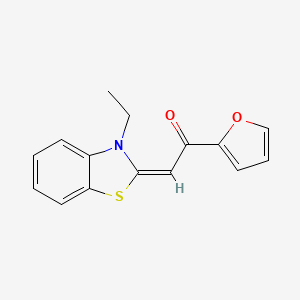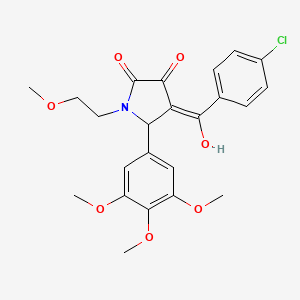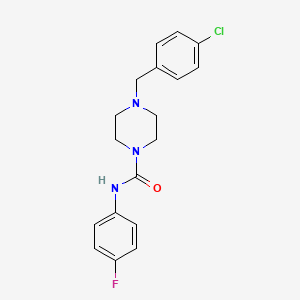
N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea, also known as BDF 8634, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound has shown promising results in pre-clinical studies, and its mechanism of action and biochemical effects have been extensively investigated.
作用机制
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634 involves the inhibition of the enzyme thymidylate synthase (TS), which is involved in the synthesis of DNA. By inhibiting TS, N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634 disrupts the synthesis of DNA, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634 has been shown to have a number of biochemical and physiological effects in cancer cells. It has been found to induce DNA damage, inhibit DNA synthesis, and disrupt the cell cycle. Additionally, N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634 has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis.
实验室实验的优点和局限性
One of the main advantages of N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634 is its specificity for TS, which makes it a potent inhibitor of DNA synthesis in cancer cells. However, its efficacy may be limited by the development of resistance in cancer cells, and its use may be associated with toxicity in normal cells.
未来方向
There are several potential future directions for the development and application of N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634. One possible direction is the identification of biomarkers that can predict the response of cancer cells to N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634, which could help to personalize treatment strategies. Another potential direction is the development of combination therapies that include N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634, which could enhance its efficacy and reduce the risk of resistance. Additionally, the development of new formulations and delivery methods for N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634 could improve its pharmacokinetic properties and increase its bioavailability.
合成方法
The synthesis of N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634 involves a multi-step process that includes the reaction of 3-fluoro-4-methylphenyl isocyanate with 1,3-benzodioxole-5-carboxylic acid to form the corresponding urea derivative. The final product is obtained after several purification steps and characterization using various analytical techniques.
科学研究应用
N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634 has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and it has also been found to induce apoptosis in cancer cells. Furthermore, N-1,3-benzodioxol-5-yl-N'-(3-fluoro-4-methylphenyl)urea 8634 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3-fluoro-4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-9-2-3-10(6-12(9)16)17-15(19)18-11-4-5-13-14(7-11)21-8-20-13/h2-7H,8H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIYKBPCJJUMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823875 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(dimethylamino)pyrrolidin-1-yl]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B5312118.png)
![3-{2-[(3-ethoxypropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5312125.png)
![N-(3-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5312129.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5312130.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5312148.png)
![5-{3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5312150.png)


![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5312174.png)
![7-(5-chloro-2-methoxyphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5312182.png)
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312190.png)
![3-[3-(dimethylamino)-2-methyl-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5312194.png)
![6-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5312211.png)